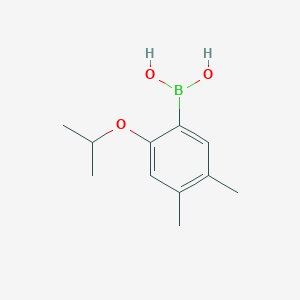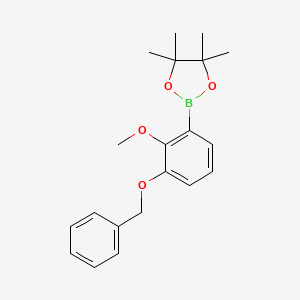
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is a solid substance and is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid involves various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been used in the synthesis of biologically active molecules .Chemical Reactions Analysis
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid participates in various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a solid substance . It has a molecular weight of 258.82 . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Scientific Research Applications of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic Acid
Suzuki Cross-Coupling Reactions: This compound is likely used in Suzuki cross-coupling reactions , which are a type of chemical reaction used for creating carbon-carbon bonds between a variety of aryl or vinyl halides and aryl or vinyl boronic acids. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Multisubstituted Olefins: It may also be involved in the synthesis of multisubstituted olefins , which are compounds with multiple substituents around a double bond. These structures are important in various chemical products due to their reactivity and ability to create complex molecules .
Preparation of Phenylboronic Catechol Esters: Another potential application is the preparation of phenylboronic catechol esters . These esters are useful intermediates in organic synthesis and can be used to determine Lewis acidity, which is a measure of the ability of a compound to accept an electron pair .
Synthesis of Benzopyranone Derivatives: The compound might be used in the synthesis of benzopyranone derivatives . These derivatives are interesting for their potential use as GABAA receptor modulators, which can have implications in developing treatments for various neurological disorders .
Preparation of Fluorinated Aromatic Poly(Ether-Amide)s: Fluorinated aromatic poly(ether-amide)s are polymers with potential applications in high-performance materials due to their thermal stability and resistance to solvents. The subject compound could be involved in their preparation .
Palladium-Catalyzed Direct Arylation Reactions: It may also find use in palladium-catalyzed direct arylation reactions . These reactions are important for forming carbon-carbon bonds without the need for halide leaving groups, which can simplify synthetic routes and reduce waste .
Tandem-Type Pd(II)-Catalyzed Oxidative Heck Reaction: Another application could be in tandem-type Pd(II)-catalyzed oxidative Heck reaction sequences. This process is used to form carbon-nitrogen bonds, which are key linkages in many organic compounds, including pharmaceuticals .
Protodeboronation Reactions: Lastly, this compound might be used in protodeboronation reactions where it could serve as a precursor for other chemical transformations, particularly when high selectivity is required .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction is known for its mild conditions and functional group tolerance .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant conditions . The compound should be stored at 2-8°C and is stable under normal temperatures and pressures .
Safety and Hazards
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .
Propiedades
IUPAC Name |
[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXKLWMZSVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)
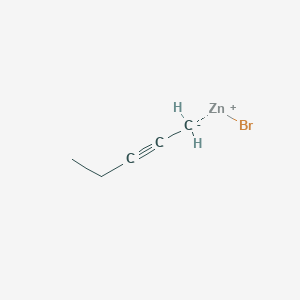
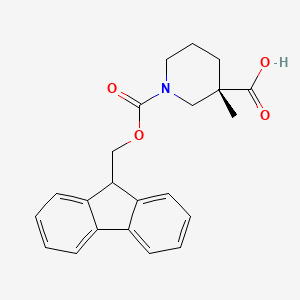

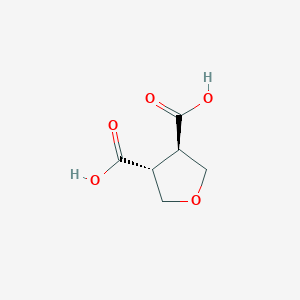

![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
